Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 2-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid methyl ester under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the 2-hydroxyphenyl group.
Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate: Contains a methoxy group instead of a hydroxy group.
Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate: Contains a chloro group instead of a hydroxy group.
Uniqueness
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 2-hydroxyphenyl group, which can enhance its ability to form hydrogen bonds and increase its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)13-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHMFKVMIXLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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